molecular formula C14H10N3Na4O12PS2 B1139407 iso-PPADS tetrasodium salt CAS No. 207572-67-6

iso-PPADS tetrasodium salt

Cat. No. B1139407
CAS RN: 207572-67-6
M. Wt: 599.3
InChI Key:
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Description

Iso-PPADS tetrasodium salt is a non-selective P2X antagonist . It is also known as Pyridoxalphosphate-6-azophenyl-2’,5’-disulfonic acid tetrasodium salt . It has similar activity to PPADS .


Molecular Structure Analysis

The molecular formula of iso-PPADS tetrasodium salt is C14H10N3Na4O12PS2 . Its molecular weight is 599.3 g/mol . The InChIKey is SDCXIPVOUDBGDK-UHFFFAOYSA-J .


Physical And Chemical Properties Analysis

Iso-PPADS tetrasodium salt is soluble to 100 mM in water . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Iso-PPADS Tetrasodium Salt is a non-selective antagonist of purinergic P2X receptors . These receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are involved in various physiological processes . Iso-PPADS Tetrasodium Salt potently inhibits P2X1 and P2X3 receptors .

Mode of Action

Iso-PPADS Tetrasodium Salt interacts with its targets, the P2X receptors, by binding to them and inhibiting their function . This inhibition prevents the receptors from responding to ATP, thereby blocking the downstream effects of ATP binding .

Biochemical Pathways

The primary biochemical pathway affected by Iso-PPADS Tetrasodium Salt is the purinergic signaling pathway . This pathway involves the transmission of signals in the body through the release of ATP and its interaction with P2X receptors . By inhibiting P2X receptors, Iso-PPADS Tetrasodium Salt disrupts this pathway, affecting various physiological processes that rely on purinergic signaling .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of Iso-PPADS Tetrasodium Salt is the inhibition of P2X receptors, preventing them from responding to ATP . This can have various cellular effects, depending on the specific physiological process that the P2X receptor is involved in . For example, P2X receptors play a role in neurotransmission, inflammation, and sensory transduction , so the inhibition of these receptors by Iso-PPADS Tetrasodium Salt could affect these processes.

Action Environment

The action of Iso-PPADS Tetrasodium Salt can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the solubility and stability of the compound . Additionally, the presence of other molecules that can bind to P2X receptors could influence the efficacy of Iso-PPADS Tetrasodium Salt .

properties

IUPAC Name

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCXIPVOUDBGDK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N3Na4O12PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

iso-PPADS tetrasodium salt

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